molecular formula C17H18N6O3 B12034866 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-phenylethylidene]acetohydrazide

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-phenylethylidene]acetohydrazide

Cat. No.: B12034866
M. Wt: 354.4 g/mol
InChI Key: QRTINNWSXPZAOK-YBFXNURJSA-N
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Description

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-phenylethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Functional Group Substitution:

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate compound with hydrazine derivatives under controlled conditions.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the Schiff base, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the Schiff base back to the corresponding hydrazide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing derivatives, while reduction may produce hydrazide intermediates.

Scientific Research Applications

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid
  • 2-(8-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
  • Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Uniqueness

What sets 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-phenylethylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H18N6O3/c1-11(12-7-5-4-6-8-12)19-20-13(24)9-23-10-18-15-14(23)16(25)22(3)17(26)21(15)2/h4-8,10H,9H2,1-3H3,(H,20,24)/b19-11+

InChI Key

QRTINNWSXPZAOK-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3

Origin of Product

United States

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